4-(2-Naphthylamino)phenol as a Potent and Selective CYP1A2 Inhibitor Compared to its Closest Metabolite, 2-Naphthylamine
4-(2-Naphthylamino)phenol demonstrates potent inhibition of the cytochrome P450 enzyme CYP1A2, a key differentiator from its primary carcinogenic metabolite, 2-naphthylamine. In human liver microsomes, it exhibits an IC50 of 600 nM against CYP1A2, using phenacetin as a substrate [1]. This is in stark contrast to its lower potency against CYP2C9 (IC50 = 1.6 µM) [1], establishing a clear selectivity profile. 2-Naphthylamine, a known human bladder procarcinogen, is primarily a substrate for CYP1A2 for its bioactivation, not a potent inhibitor [2].
| Evidence Dimension | Inhibition of CYP1A2 (IC50) |
|---|---|
| Target Compound Data | 600 nM |
| Comparator Or Baseline | 2-naphthylamine (IC50 not reported; known substrate for bioactivation by CYP1A2) |
| Quantified Difference | Qualitative functional difference: 4-(2-Naphthylamino)phenol is an inhibitor, while 2-naphthylamine is a substrate requiring bioactivation for toxicity. |
| Conditions | Human liver microsomes, phenacetin substrate, 15-min pre-treatment, NADPH addition, 8-min measurement |
Why This Matters
This selectivity profile is crucial for toxicological studies where understanding metabolic interactions with this compound is required, distinguishing its behavior from that of the well-known carcinogen 2-naphthylamine.
- [1] BindingDB. BDBM50262633. CHEMBL4077770. IC50 for CYP1A2 and CYP2C9. View Source
- [2] Kadlubar, F.F. Assessment of genotoxicity in humans exposed to carcinogenic aromatic amines. European Journal of Cancer-Clinical Oncology 21(11): 1391 (1985). View Source
